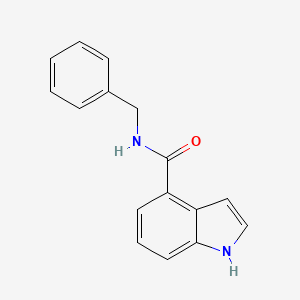

N-benzyl-1H-indole-4-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H14N2O |

|---|---|

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

N-benzyl-1H-indole-4-carboxamide |

InChI |

InChI=1S/C16H14N2O/c19-16(18-11-12-5-2-1-3-6-12)14-7-4-8-15-13(14)9-10-17-15/h1-10,17H,11H2,(H,18,19) |

InChI-Schlüssel |

UHWDMRGXAKOUEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C3C=CNC3=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodological Advancements for N Benzyl 1h Indole 4 Carboxamide and Its Analogues

Classical and Contemporary Synthetic Pathways for the Indole (B1671886) Core

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. The choice of method often depends on the desired substitution pattern on the indole ring.

Fischer Indole Synthesis and its Variants in Carboxamide Precursor Generation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com This method is highly versatile and can be used to produce a wide array of substituted indoles. byjus.comchem-station.com For the synthesis of precursors to N-benzyl-1H-indole-4-carboxamide, a key starting material would be a substituted phenylhydrazine (B124118) that ultimately gives rise to the 4-carboxamide functionality.

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a commonorganicchemistry.comcommonorganicchemistry.com-sigmatropic rearrangement, which is the key bond-forming step. Subsequent loss of ammonia (B1221849) and aromatization yields the final indole product. wikipedia.org

Key Features of the Fischer Indole Synthesis:

Can be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com

The use of unsymmetrical ketones can lead to a mixture of regioisomeric products. thermofisher.com

A wide range of Brønsted and Lewis acids can be used as catalysts, including HCl, H₂SO₄, polyphosphoric acid, and boron trifluoride. wikipedia.org

Contemporary modifications to the Fischer indole synthesis have expanded its scope and utility. For instance, the Buchwald-Hartwig coupling can be employed to synthesize the necessary arylhydrazone precursors from aryl halides and hydrazones, offering an alternative to the classical condensation method. wikipedia.orgchem-station.com

Hemetsberger–Knittel Indole Synthesis and Related Approaches

The Hemetsberger–Knittel indole synthesis provides an alternative route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgpcbiochemres.com This method is particularly useful for synthesizing indoles with specific substitution patterns that may be difficult to achieve through other routes. The starting azidoacrylates are typically prepared via an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net

While the yields are often good (typically above 70%), the synthesis and stability of the azido (B1232118) starting materials can present challenges. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate, although it is not fully elucidated. wikipedia.org Research has shown that the reaction of an arylaldehyde with ethyl azidoacetate at low temperatures can yield an intermediate ethyl 2-azido-3-hydroxy-3-aryl-propionate, which can then be converted to the required ethyl 2-azidocinnamate. jst.go.jp This method has been utilized for the synthesis of 4-substituted indoles. acs.org

Amide Bond Formation Methodologies for the Carboxamide Moiety

The formation of the amide bond between the indole-4-carboxylic acid and benzylamine (B48309) is a critical step in the synthesis of this compound. A variety of coupling reagents have been developed to facilitate this transformation efficiently.

Coupling Reagents and Reaction Conditions for Carboxamide Assembly (e.g., EDC, DMAP, BOP)

A common strategy for amide bond formation involves the activation of the carboxylic acid using a coupling reagent. This activated intermediate is then susceptible to nucleophilic attack by the amine.

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. peptide.com It is often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions and minimize racemization. peptide.comnih.gov The addition of DMAP (4-dimethylaminopyridine) can also be beneficial, acting as an acyl transfer agent to form a highly reactive acyliminium ion intermediate. nih.gov

BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is another effective coupling reagent, particularly in peptide synthesis, as it helps to avoid certain side reactions. wikipedia.orgslideshare.net However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). commonorganicchemistry.com For this reason, safer alternatives like PyBOP are often preferred. commonorganicchemistry.com

The choice of solvent is also crucial for the success of the coupling reaction. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for these reactions. nih.govresearchgate.net

Optimization of Reaction Efficiency and Yield in Indole Carboxamide Synthesis

Optimizing the efficiency and yield of indole carboxamide synthesis requires careful consideration of several factors, including the choice of coupling reagent, additives, solvent, and reaction temperature.

For challenging couplings, such as those involving electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov The order of addition of reagents can also impact the outcome of the reaction. For instance, adding the coupling reagent dropwise to a mixture of the carboxylic acid, amine, and DMAP can sometimes improve results. researchgate.net

In some cases, direct amidation of carboxylic acids with amines can be achieved thermally at elevated temperatures, for example, at 110°C in toluene, which can be an alternative to using coupling reagents. bath.ac.uk The development of catalytic methods for amide bond formation is an active area of research, aiming to provide more sustainable and efficient synthetic routes. bath.ac.uk

Strategies for Benzyl (B1604629) Moiety Introduction and Diversification

The final step in the synthesis of this compound is the introduction of the benzyl group onto the indole nitrogen. This is typically achieved through an N-alkylation reaction.

Classical conditions for the N-alkylation of indoles often involve the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by the addition of an alkyl halide, such as benzyl bromide, in a solvent like DMF or THF. rsc.org While effective, this method can have limitations regarding substrate scope and the use of hazardous reagents. rsc.org

More recent methods have explored alternative conditions. For example, a one-pot, three-component protocol has been developed that combines Fischer indolization with N-alkylation, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org Another approach utilizes a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), with dibenzyl carbonate as the benzylating agent, offering a milder and more efficient N-benzylation of indoles. google.com The use of ionic liquids as the reaction medium has also been shown to be effective for the N-alkylation of various N-acidic heterocycles, including indoles. organic-chemistry.org

The diversification of the benzyl moiety can be achieved by using a variety of substituted benzyl halides or other benzylating agents in the alkylation step. This allows for the synthesis of a library of this compound analogues with different substituents on the benzyl ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

N-Alkylation and Related Benzylation Techniques

The introduction of a benzyl group onto the nitrogen atom of the indole ring is a crucial step in the synthesis of this compound.

Classical and Modern N-Alkylation Methods:

Traditional methods for the N-alkylation of indoles often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This approach is known for its simplicity and high yields, with a strong preference for N-alkylation over C-alkylation. rsc.org

However, concerns regarding the use of strong bases and potentially hazardous reagents have spurred the development of alternative methods. rsc.org Transition metal catalysis, particularly with copper, offers a milder and more efficient route. researchgate.netrsc.org For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been developed, providing a wide range of N-alkylated indoles in moderate to good yields. rsc.org

Another approach involves the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a transition metal catalyst. This method is considered greener as it generates water as the primary byproduct. researchgate.net Ruthenium and iridium complexes have been successfully employed in the N-alkylation of indoles with benzylic alcohols. researchgate.net

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3), provides another classic method for N-alkylation with alcohols. researchgate.net Variations of this reaction have been explored to improve its efficiency and scope. researchgate.net

| N-Alkylation Method | Reagents | Key Features | References |

| Classical Method | Sodium Hydride, Alkyl Halide, DMF/THF | Simple, high yield, good N-selectivity | rsc.org |

| Copper-Catalyzed Cross-Coupling | Copper Iodide, N-Tosylhydrazones | Efficient, wide substrate scope | researchgate.netrsc.org |

| Borrowing Hydrogen | Transition Metal Catalyst (Ru, Ir), Alcohol | Green, water as byproduct | researchgate.net |

| Mitsunobu Reaction | DEAD, PPh3, Alcohol | Classic method for alcohol alkylation | researchgate.net |

Regioselective Functionalization of the Indole and Benzyl Rings

Achieving regioselectivity in the functionalization of the indole and benzyl rings is critical for creating specific analogues of this compound. The indole ring, in particular, presents a challenge due to the multiple reactive C-H bonds. nih.gov

Indole Ring Functionalization:

While the C3 position of the indole ring is the most nucleophilic and thus the most common site for electrophilic substitution, functionalization at other positions, such as C4, requires more sophisticated strategies. nih.govsmolecule.comsmolecule.com The use of directing groups has been instrumental in achieving C4-functionalization. For example, a TfNH-directing group has been used in palladium-catalyzed olefination at the C4 position of tryptophan derivatives. nih.gov

Solvent choice can also play a crucial role in directing the regioselectivity of alkylation. Studies on 2,3-disubstituted indoles have shown that the reaction with p-quinone methides can be tuned to favor either C6- or N1-alkylation by switching the solvent. acs.org

Benzyl Ring Functionalization:

Functionalization of the benzyl ring typically involves standard electrophilic aromatic substitution reactions. The directing effects of substituents already present on the benzyl ring will determine the position of further functionalization.

| Functionalization Target | Strategy | Reagents/Conditions | Outcome | References |

| Indole C4-Position | Directing Group Catalysis | Pd(OAc)₂, TfNH-directing group | C4-Olefination | nih.gov |

| Indole C6/N1-Position | Solvent-Controlled Regioselectivity | In(OTf)₃, p-Quinone Methides, Toluene vs. THF | C6-Alkylation or N1-Alkylation | acs.org |

| Benzyl Ring | Electrophilic Aromatic Substitution | Standard electrophiles | Substitution on the benzyl ring | General Knowledge |

Novel Synthetic Approaches and Green Chemistry Considerations in this compound Synthesis

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes, leading to the exploration of novel and greener synthetic routes for compounds like this compound. unibo.itjddhs.com

One-Pot and Multicomponent Reactions:

Enzymatic Synthesis:

Biocatalysis offers a green alternative to traditional chemical synthesis. For instance, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of N-benzylformamide (NBFA) synthesis from formate (B1220265) and benzylamine. nih.gov This enzymatic approach can also be used to produce other N-benzyl carboxamides. nih.gov

Green Chemistry Principles in Practice:

The principles of green chemistry are being applied to various aspects of synthesis, including the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. unibo.itjddhs.comwjpmr.comejcmpr.com For example, solvent-free reaction conditions have been explored for reactions like the benzilic acid rearrangement, demonstrating the potential to eliminate the need for hazardous organic solvents. wjpmr.com The use of microwave-assisted synthesis and continuous flow processing are other innovative techniques that can reduce resource consumption and environmental impact. jddhs.com

| Approach | Description | Advantages | References |

| One-Pot, Three-Component Reaction | Fischer indolization followed by N-alkylation in a single pot. | Rapid, efficient, generates diversity. | rsc.org |

| Enzymatic Synthesis | Use of N-substituted formamide deformylase for N-benzyl carboxamide synthesis. | Mild conditions, high selectivity. | nih.gov |

| Solvent-Free Reactions | Grinding reagents together without a solvent. | Reduces waste, avoids hazardous solvents. | wjpmr.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Reduced reaction times, energy efficient. | jddhs.com |

| Continuous Flow Processing | Reactions are carried out in a continuously flowing stream. | Improved safety, scalability, and control. | jddhs.com |

Exploration of Biological Targets and Modulatory Activities of N Benzyl 1h Indole 4 Carboxamide in Vitro

Antiproliferative and Anticancer Activities in Cell-Based Assays

While many indole (B1671886) derivatives are explored for their anticancer potential, specific data regarding the in vitro antiproliferative activity and apoptosis-inducing capabilities of N-benzyl-1H-indole-4-carboxamide against various cancer cell lines are not extensively detailed in peer-reviewed publications. The primary focus of available research has been on the potential of the broader indole carboxamide class as kinase inhibitors.

Inhibition of Cancer Cell Proliferation in vitro

Specific data from in vitro cell-based assays detailing the IC₅₀ values of this compound against panels of human cancer cell lines are not prominently available in the current scientific literature.

Induction of Apoptosis and Cellular Cycle Modulation Mechanisms in vitro

Mechanistic studies elucidating the specific effects of this compound on the induction of apoptosis or modulation of the cell cycle in cancer cells have not been specifically reported.

Specific Kinase Inhibition Profiles (e.g., EGFR, PI3Kα, BRAF^V600E)

The indole carboxamide structure has been identified as a promising scaffold for kinase inhibitors. Patent literature discloses compounds of the indole carboxamide class as inhibitors of Bruton's tyrosine kinase (Btk), an enzyme crucial for B-cell activation, proliferation, and survival. wipo.int These compounds are described as useful for treating, preventing, or slowing the progression of diseases such as autoimmune disorders. wipo.int The patent covers the general structure of indole carboxamides, indicating the potential of this chemical class in kinase inhibition, although specific inhibitory concentrations for the this compound derivative are not detailed. wipo.int

Antimicrobial and Anti-Infective Potentials

The indole-4-carboxamide scaffold has been identified as a potent inhibitor of mycobacteria, while specific studies on its broader antifungal or antileishmanial activity are less common.

Antibacterial Activity Against Specific Strains (e.g., Mycobacterium tuberculosis)

A series of indole-4-carboxamides has been identified as possessing potent activity against Mycobacterium tuberculosis (Mtb). nih.govgoogle.com These compounds function as prodrugs, requiring activation within the mycobacterium to exert their effect. nih.govgoogle.com The mechanism of action has been elucidated through the study of resistant Mtb mutants. nih.gov

The key steps in the mechanism are:

Activation: The indole-4-carboxamide is hydrolyzed by a bacterial amidase enzyme, AmiC. uspto.govgoogle.com

Metabolite Formation: This hydrolysis releases the active metabolite, 4-aminoindole (B1269813). nih.govgoogle.com

Target Engagement: The 4-aminoindole metabolite is utilized by the enzyme tryptophan synthase (TrpAB), leading to the formation of 4-aminotryptophan. nih.gov This altered amino acid disrupts the normal tryptophan biosynthesis pathway, which is essential for the bacterium's survival. nih.govuspto.gov

Resistance to this class of compounds has been observed to occur through mutations that either prevent the activation of the prodrug (loss-of-function mutations in the amidase) or compensate for its effects (mutations in the tryptophan biosynthesis pathway). nih.govuspto.gov This detailed mechanistic understanding underscores the potential of the indole-4-carboxamide scaffold in developing new antitubercular agents. nih.govgoogle.com

Table 1: Mechanism of Action of Indole-4-Carboxamides Against Mycobacterium tuberculosis

| Step | Process | Key Enzyme/Molecule | Outcome |

|---|---|---|---|

| 1 | Prodrug Uptake & Activation | Indole-4-carboxamide, Amidase (AmiC) | Hydrolysis of the amide bond. |

| 2 | Active Metabolite Release | 4-aminoindole | Active compound is generated within the bacterium. |

| 3 | Biosynthetic Interference | Tryptophan Synthase (TrpAB) | Formation of toxic 4-aminotryptophan, inhibiting the tryptophan pathway. |

Antifungal and Antileishmanial Activities

Specific in vitro studies detailing the antifungal or antileishmanial activity of this compound against relevant microbial strains were not found in the reviewed scientific literature.

Antiviral Activity (e.g., HIV-1, Alphavirus)

While direct studies on the antiviral activity of this compound are not extensively documented, the broader class of indole carboxamides has demonstrated significant potential against various viruses, including Human Immunodeficiency Virus-1 (HIV-1) and alphaviruses.

Research into indole-based compounds as antiviral agents has revealed that the position of the carboxamide group on the indole ring is a critical determinant of potency. For instance, a series of indole-7-carboxamides were synthesized and evaluated as HIV-1 attachment inhibitors, with some heteroaryl carboxamide derivatives showing picomolar potency against a pseudotyped virus. nih.gov Similarly, indole-2-carboxamide derivatives have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase, with some compounds exhibiting activity in the low nanomolar range against wild-type and mutant strains. acs.org The discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors further underscores the potential of the indole scaffold in anti-HIV drug discovery. nih.gov

In the context of alphaviruses, which include neurotropic viruses like Western Equine Encephalitis Virus (WEEV), indole-2-carboxamides have emerged as potent broad-spectrum antivirals. asm.orgnih.gov These compounds have been shown to inhibit alphavirus replication, and structure-activity relationship (SAR) studies have highlighted the importance of the N-benzyl group and the carboxamide moiety for antiviral potency. nih.govnih.gov For example, replacement of the N-benzyl group with a methyl group in some indole-2-carboxamide analogs led to a loss of activity. nih.gov While these findings are for the 2- and 7-carboxamide isomers, they suggest that the this compound core could also possess antiviral properties, warranting further investigation.

It is important to note that not all indole derivatives show broad antiviral activity. For instance, in a screening of various indole derivatives for anti-HBV activity, no significant inhibition was observed. nih.gov

| Compound Class | Virus | Target | Activity | Reference |

| Indole-7-carboxamides | HIV-1 | Attachment | pM potency | nih.gov |

| Indole-2-carboxamides | HIV-1 | Reverse Transcriptase | Low nM IC50 | acs.org |

| Indole-2-carboxylic acids | HIV-1 | Integrase | 0.13 µM IC50 | nih.gov |

| Indole-2-carboxamides | Alphaviruses | Replication | ~1 µM IC50 | asm.orgnih.gov |

Enzyme Modulation and Receptor Binding Studies (excluding clinical focus)

The this compound structure combines the N-benzyl moiety, a common pharmacophore, with an indole-4-carboxamide core. This combination suggests potential interactions with various enzymes and receptors.

While direct studies on this compound are limited, research on structurally related compounds indicates a potential for MAO and cholinesterase inhibition. A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. nih.govresearchgate.net Several of these compounds, which share the N-benzyl carboxamide feature, showed good inhibitory activity against both MAO-A and MAO-B. nih.gov For instance, derivatives with a para-F or para-Br group on the benzyl (B1604629) ring selectively inhibited MAO-A with IC50 values of 1.38 µM and 2.48 µM, respectively. nih.gov

In the realm of cholinesterase inhibition, novel N-benzylpiperidine carboxamide derivatives have been explored as potential treatments for Alzheimer's disease. nih.gov These compounds, where the ester linker of a lead compound was replaced by a more stable amide linker, demonstrated inhibitory activity against acetylcholinesterase (AChE). nih.gov Specifically, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide showed IC50 values of 0.41 µM and 5.94 µM, respectively. nih.gov Another study on N-benzyl substituted amides of 1H-indole-5-carboxylic acid found moderate inhibitory potency against butyrylcholinesterase (BuChE). indiandrugsonline.org These findings suggest that the N-benzyl carboxamide moiety is a promising scaffold for designing inhibitors of these key enzymes.

| Compound Class | Enzyme Target | Key Findings | Reference |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | MAO-A/B | Good inhibitory activity, with some selective for MAO-A. | nih.govresearchgate.net |

| N-benzylpiperidine carboxamides | AChE | IC50 values in the low micromolar range. | nih.gov |

| N-benzyl substituted amides of 1H-indole-5-carboxylic acid | BuChE | Moderate inhibitory potency. | indiandrugsonline.org |

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and medicine. A recent study investigated a series of 1-benzyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors. asm.orgnih.gov These compounds, which feature the N-benzyl indole scaffold, demonstrated significant inhibitory potential against mushroom tyrosinase, with some derivatives showing outstanding to moderate potency compared to the standard inhibitor, kojic acid. asm.orgnih.gov The study highlighted that the N-benzyl indole moiety can serve as a foundational framework for developing novel tyrosinase inhibitors. asm.org The structure-activity relationship analysis revealed that substitutions on the benzyl or phenyl ring of the thiosemicarbazones influenced the inhibitory potential. nih.gov This suggests that modifications to the this compound structure could lead to potent tyrosinase modulators.

The this compound scaffold has the potential to interact with a variety of other biological receptors.

Histamine H4 Receptor: A detailed structure-activity relationship study of indolecarboxamides as Histamine H4 (H4R) receptor ligands has been conducted. researchgate.net This research, which involved a series of 76 derivatives of an indolecarboxamide, led to the development of a predictive quantitative structure-activity relationship (QSAR) model. researchgate.net The study identified several compounds with H4R antagonist activity comparable to the lead compound, highlighting the potential of the indolecarboxamide scaffold in modulating this receptor, which is implicated in inflammatory conditions. researchgate.net

Cannabinoid CB1 Receptor: The cannabinoid CB1 receptor is another potential target for indole-based ligands. The discovery and structure-activity relationship of a novel series of indole-2-carboxamide antagonists of the CB1 receptor have been reported. nih.gov Furthermore, indole-3-carboxamides have been investigated as novel water-soluble CB1 receptor agonists. biocat.com While these studies focus on the 2- and 3-carboxamide isomers, they indicate that the indole carboxamide framework is a viable scaffold for developing ligands that interact with the CB1 receptor.

Poly (ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibitors are used in cancer therapy. A series of 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and evaluated as PARP-1 inhibitors. actanaturae.ru Although these compounds have a benzimidazole (B57391) core instead of an indole core, the presence of the 4-carboxamide group suggests that this compound could also be explored for its potential to inhibit PARP-1.

| Receptor Target | Compound Class | Key Findings | Reference |

| Histamine H4 | Indolecarboxamides | Identified as potent antagonists. | researchgate.net |

| Cannabinoid CB1 | Indole-2-carboxamides | Discovered as antagonists. | nih.gov |

| Cannabinoid CB1 | Indole-3-carboxamides | Investigated as agonists. | biocat.com |

| PARP-1 | 1H-Benzo[d]imidazole-4-carboxamides | Showed inhibitory activity. | actanaturae.ru |

Exploration of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The development of such probes is crucial for understanding complex biological pathways and for identifying new therapeutic targets.

While there are no specific reports on the use of this compound as a chemical probe, the diverse biological activities of related indole carboxamides suggest its potential in this area. For a compound to be an effective chemical probe, it should ideally exhibit high potency, selectivity, and have a known mechanism of action. The studies on related compounds targeting H4R, MAO, and cholinesterases indicate that the N-benzyl indole carboxamide scaffold can be modified to achieve such properties.

The process of developing a chemical probe often involves screening small-molecule libraries to find "hits" that exhibit a desired biological effect. nih.gov These hits are then optimized through medicinal chemistry to improve their properties. Given the synthetic accessibility of this compound and the potential for diverse substitutions on both the indole and benzyl rings, it represents a promising starting point for the development of chemical probes to investigate various biological pathways.

Structure Activity Relationship Sar Elucidation and Ligand Design Principles for N Benzyl 1h Indole 4 Carboxamide Derivatives

Systematic Structural Modifications on the Indole (B1671886) Core

The indole nucleus is a cornerstone of many pharmacologically active compounds, and its modification is a key strategy in drug discovery. chula.ac.th The electronic and steric properties of substituents on the indole ring can profoundly influence the biological activity of N-benzyl-1H-indole-4-carboxamide derivatives.

Substituent Effects on Indole Ring Positions (e.g., C-2, C-3, C-4, C-5, C-6)

The introduction of substituents at various positions of the indole ring has been shown to significantly modulate the biological activity of indole derivatives. While comprehensive SAR studies specifically for N-benzyl-1H-indole-4-carboxamides are not extensively documented, general principles from related indole-containing compounds offer valuable insights.

For instance, in a series of indole-3-isoxazole-5-carboxamide derivatives, substitutions on the indole ring were found to be critical for their anticancer activities. nih.gov Similarly, for indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for anti-TB activity. rsc.org In a study of indole-based AMPK activators, a carboxylic group at the C-2 position of the indole ring was crucial for activity. nih.gov

In the context of antitubercular indole-4-carboxamides, these compounds act as prodrugs of the antimetabolite 4-aminoindole (B1269813). nih.gov This suggests that the C-4 position is a critical anchor point for biological activity in this specific context.

The following table summarizes the observed effects of substituents on various indole ring positions in related indole carboxamide scaffolds.

| Indole Ring Position | Substituent | Observed Effect on Biological Activity | Compound Class | Reference |

| C-2 | Carboxylic acid | Crucial for AMPK activation | Indole-based AMPK activators | nih.gov |

| C-4, C-6 | Dichloro | Nearly three-fold increase in anti-TB activity | N-rimantadine-indole-2-carboxamides | rsisinternational.org |

| C-5 | Chloro or Fluoro | Enhanced CB1 allosteric modulating activity | 1H-indole-2-carboxamides | nih.gov |

| C-5 | Methoxy | Decreased CB1 allosteric modulating activity | 1H-indole-2-carboxamides | nih.gov |

| C-6 | Chloro | Drastically reduced binding affinity to allosteric site | 1H-indole-2-carboxamides | nih.gov |

It is important to note that while these findings provide valuable direction, the optimal substitution pattern for N-benzyl-1H-indole-4-carboxamides will be target-dependent and requires specific investigation.

Impact of N-Substitution on Biological Activity

N-substitution on the indole ring is a common strategy to modulate the pharmacological profile of indole derivatives. The N-H group of the indole ring can form hydrogen bonds with biological macromolecules, and its substitution can alter binding affinity and other properties. nih.gov

In a series of N-substituted indole-3-carboxamides evaluated for antioxidant activity, substitution at the 1-position of the indole ring caused significant differences in lipid peroxidation inhibition. nih.gov Specifically, N-benzyl and N-p-fluorobenzyl substitution increased activity for both lipid peroxidation and superoxide (B77818) dismutase (SOD) inhibition in indole-2-carboxamides. acs.org

For antitubercular indole-4-carboxamides, modifications at the indole nitrogen can impact their prodrug activation. nih.govnih.gov This highlights the critical role of the N-substituent in influencing the metabolic fate and ultimate biological activity of these compounds.

Role of the Benzyl (B1604629) Moiety in Activity and Selectivity

The N-benzyl group is a key feature of the this compound scaffold, and its orientation and substitution pattern are critical determinants of biological activity and selectivity.

Influence of Aromatic Substituents on the Benzyl Ring

Substituents on the aromatic ring of the benzyl moiety can significantly impact the compound's interaction with its biological target. The electronic and steric properties of these substituents can fine-tune the binding affinity and selectivity.

In a study of N-substituted indole-3-carboxamide derivatives, halogenated compounds were generally found to be more active as antioxidants than their non-halogenated counterparts. nih.gov Specifically, dichloro- and difluoro-substituted indole-3-carboxamide derivatives showed 100% inhibition of SOD. nih.gov Furthermore, a para-fluorobenzyl substitution at the indole nitrogen had a positive impact on the activity of a dichlorobenzamide compound. nih.gov

In a series of N-benzyl sulfonamides derived from an indole scaffold, the nature of the substituent on the benzyl group influenced their anticancer activity. rsc.org For N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid, the introduction of a substituent into the meta position of the phenyl ring of the N-benzylpiperidine fragment resulted in selective butyrylcholinesterase (BuChE) inhibitors. ptfarm.pl The most active BuChE inhibitor in this series had a chlorine atom in the N-benzylpiperidine moiety. ptfarm.pl

The following table summarizes the influence of aromatic substituents on the benzyl ring in various indole-based scaffolds.

| Compound Class | Substituent on Benzyl Ring | Position | Observed Effect on Biological Activity | Reference |

| N-substituted indole-3-carboxamides | Dichloro, Difluoro | ortho-, para- | 100% inhibition of SOD | nih.gov |

| N-substituted indole-3-carboxamides | para-Fluoro | para- | Positive impact on SOD inhibition | nih.gov |

| N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid | Chloro | meta- | Selective BuChE inhibition | ptfarm.pl |

Optimization of the Carboxamide Linker and Terminal Amide Substituents

In a study of antitubercular indole-4-carboxamides, alterations to the carboxamide linkage, such as N-methylation, replacement with a secondary amine linker, or reversing the amide so that the indole carries the carboxylic acid, resulted in inactive compounds. nih.gov This highlights the stringent structural requirements of the carboxamide linker for antitubercular activity in this series.

For a series of indole-3-isoxazole-5-carboxamide derivatives, modifications to the terminal amide substituents were shown to be important for their anticancer activity. nih.gov Similarly, for N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the nature of the substituent on the N-benzylpiperidine fragment influenced their BuChE inhibitory activity. ptfarm.pl

The optimization of the carboxamide linker and its terminal substituents is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of this compound derivatives.

Impact of Amide Geometry and Hydrogen Bonding Interactions

The carboxamide moiety at position 4 of the indole ring is a critical structural feature for the biological activity of this class of compounds. nih.gov Its importance stems from its specific geometry and its capacity to form strong hydrogen bonds with amino acid residues within the active sites of target enzymes and proteins. nih.gov The amide group is a planar, rigid unit that helps to orient the connected indole and benzyl moieties in a defined conformation, which is often crucial for effective binding.

Variations in Terminal Amine Substituents and their Pharmacophoric Contributions

The N-benzyl group serves as the terminal substituent, and its structure plays a significant role in modulating the pharmacological profile. This benzyl ring typically occupies a hydrophobic pocket in the target protein, and modifications to this ring can lead to substantial changes in activity. SAR studies on related 1H-indole-2-carboxamides have shown that substituents on an attached phenyl ring are critical for potency. nih.gov

For instance, the position of a substituent on the phenyl ring can be a determining factor for activity. nih.gov In some series of indole carboxamides, placing a dialkylamino group at the 4-position of the phenyl ring was found to be optimal for activity, while moving the same group to the 3-position led to a complete loss of potency. nih.gov This highlights the specific steric and electronic requirements of the binding site. The introduction of various substituents—such as halogens, alkyl, or alkoxy groups—to the benzyl ring of this compound derivatives can fine-tune the electronic properties and steric bulk of the molecule, thereby optimizing interactions with the target. Research on other indole derivatives has also indicated that the inclusion of basic functional groups, like amines, can enhance binding affinity. nih.gov

To illustrate the impact of these variations, the following table presents hypothetical SAR data for substituted this compound derivatives, based on established principles for this compound class.

| Compound | R-Group on Benzyl Ring | Position on Benzyl Ring | Postulated Impact on Activity |

|---|---|---|---|

| 1 | -H (Unsubstituted) | - | Baseline activity, primarily hydrophobic interaction. |

| 2 | -Cl | 4-position (para) | May increase activity through favorable electronic interactions or by occupying a specific sub-pocket. |

| 3 | -OCH₃ | 4-position (para) | Potential for hydrogen bond acceptance; can alter solubility and electronic profile. |

| 4 | -N(CH₃)₂ | 4-position (para) | Often enhances potency by forming additional hydrogen bonds or salt bridges. nih.gov |

| 5 | -N(CH₃)₂ | 3-position (meta) | Likely to decrease or abolish activity due to incorrect positioning within the binding site. nih.gov |

Identification of Key Pharmacophoric Features and Activity Hotspots

A pharmacophore model for this compound derivatives can be constructed by identifying the essential structural features required for biological activity. These features represent the "activity hotspots" where molecular interactions with a biological target occur.

The key pharmacophoric features for this class of compounds generally include:

The Indole Scaffold: The bicyclic indole ring system often participates in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding pocket. nih.gov The indole N-H can also act as a crucial hydrogen bond donor.

The Amide Linker: As detailed previously, this unit is a cornerstone of the pharmacophore, providing a rigid scaffold and essential hydrogen bond donor (N-H) and acceptor (C=O) sites. nih.govnih.gov Its planarity ensures a fixed distance and orientation between the indole and benzyl moieties.

The Terminal Aromatic Ring: The benzyl group typically interacts with a hydrophobic region of the binding site. This part of the molecule is a key "activity hotspot" for optimization, as substituents on this ring can be varied to improve properties like potency, selectivity, and metabolic stability. nih.gov

Activity hotspots are positions on the molecular scaffold where modifications significantly impact biological activity. For this compound derivatives, these hotspots are:

The Benzyl Ring: As discussed, substitutions on this ring are critical for fine-tuning activity. nih.gov

The Indole Ring: While the core structure is this compound, studies on related isomers show that substitutions at other positions on the indole ring (e.g., positions 2, 3, 5, or 7) can dramatically influence potency and selectivity by interacting with different regions of the target protein. nih.govnih.gov

The Amide Nitrogen: Although the parent compound has a secondary amide (N-H), substitution at this position (e.g., N-methylation) would alter the hydrogen bonding capability and could probe steric tolerance in that region of the binding site.

By understanding these pharmacophoric features and activity hotspots, medicinal chemists can rationally design new derivatives with improved therapeutic potential.

Molecular Mechanism of Action Mmoa Studies of N Benzyl 1h Indole 4 Carboxamide at Subcellular and Molecular Levels

Protein-Ligand Interaction Analysis at Target Sites

Detailed studies involving protein-ligand interactions are crucial for understanding a compound's mechanism of action. This typically involves in vitro assays to determine binding affinity and functional effects on specific molecular targets.

Enzyme Active Site Binding and Inhibition Kinetics in vitro

The ability of a compound to bind to the active site of an enzyme and inhibit its activity is a common mechanism for therapeutic intervention. This is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Currently, there are no specific studies available that detail the in vitro inhibitory effects of N-benzyl-1H-indole-4-carboxamide on specific enzymes. While research on related indole (B1671886) carboxamide derivatives shows inhibitory activity against various enzymes, this data cannot be directly extrapolated to this compound.

Receptor Binding Affinities and Allosteric Modulation in vitro

Compounds can also exert their effects by binding to cellular receptors, either as agonists, antagonists, or allosteric modulators. Binding affinities (such as Kₐ or Kₑ) are determined through receptor binding assays.

Specific data on the receptor binding affinities or potential allosteric modulatory effects of this compound are not available in the current body of scientific literature.

Modulation of Cellular Pathways

The interaction of a compound with its molecular target(s) can trigger a cascade of events within the cell, affecting various cellular pathways that govern cell fate and function.

Effects on Cell Proliferation and Apoptotic Pathways in vitro

Many therapeutic compounds, particularly in oncology, function by inhibiting cell proliferation or inducing apoptosis (programmed cell death). In vitro studies in various cell lines are used to assess these effects.

While some indole derivatives have been shown to possess anti-proliferative and pro-apoptotic properties nih.gov, specific studies quantifying the effects of this compound on cell proliferation and apoptotic pathways in any cell line are not currently published.

Impact on DNA Repair Mechanisms (e.g., PARP-1 inhibition)

Inhibition of DNA repair mechanisms, such as the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), is a key strategy in cancer therapy.

There is no available research demonstrating the impact of this compound on DNA repair mechanisms or its potential to inhibit PARP-1.

Biophysical Characterization of Compound-Target Interactions

Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) can provide high-resolution information about the interaction between a compound and its target protein.

No biophysical studies characterizing the interaction of this compound with any biological target have been published to date.

Computational Chemistry and in Silico Approaches in N Benzyl 1h Indole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target and for elucidating the binding mode of a potential drug molecule like N-benzyl-1H-indole-4-carboxamide. Docking algorithms place the ligand into the binding site of a protein in various conformations and score each pose based on a calculated binding energy, which helps in identifying plausible binding interactions and affinities. nih.gov Studies on related indole-based compounds have successfully used molecular docking to predict interactions with targets such as tyrosinase and monoamine oxidase. rsc.orgresearchgate.net

Molecular docking simulations predict how this compound fits within the active site of a biological target, revealing a detailed "interaction fingerprint." This fingerprint consists of the specific non-covalent interactions that stabilize the ligand-protein complex. For a molecule with the structural features of this compound, these interactions typically include:

Hydrogen Bonds: The carboxamide group (-C(O)NH-) is a prime site for forming hydrogen bonds, acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). These interactions with amino acid residues like serine, threonine, or the peptide backbone are often critical for anchoring the ligand in place.

Pi-Pi Stacking/T-Stacking: The aromatic indole (B1671886) core and the benzyl (B1604629) group can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.

Hydrophobic Interactions: The benzyl group and the indole ring system contribute significant hydrophobicity, allowing for favorable interactions with nonpolar pockets within the target protein.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action. For instance, in studies of similar N-benzyl indole derivatives targeting the enzyme tyrosinase, docking revealed key interactions within the enzyme's active site that were crucial for inhibition. rsc.org

Table 1: Example of Predicted Interactions for this compound with a Hypothetical Kinase Target This table is illustrative and based on typical interactions found for similar scaffolds.

| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Distance (Å) |

| Carboxamide NH | ASP 184 (backbone C=O) | Hydrogen Bond | 2.1 |

| Carboxamide C=O | LYS 72 (side chain NH3+) | Hydrogen Bond | 2.9 |

| Indole Ring | PHE 168 | Pi-Pi Stacking | 3.8 |

| Benzyl Ring | LEU 65, VAL 78 | Hydrophobic | N/A |

Assessment of Binding Affinities and Poses

A key output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. Docking algorithms generate multiple possible binding poses for the ligand and rank them based on these scores. This allows researchers to identify the most likely and energetically favorable orientation of this compound within the target's active site. The top-ranked poses are then subjected to further analysis to ensure they are sterically feasible and form meaningful chemical interactions. This assessment is critical for prioritizing compounds for synthesis and biological evaluation. researchgate.net

Table 2: Example of Docking Scores for Different Poses of this compound This table illustrates how different binding poses are scored to determine the most probable orientation.

| Pose ID | Binding Energy (kcal/mol) | RMSD from Pose 1 (Å) | Key Interactions Noted |

| 1 | -9.2 | 0.00 | H-bond with ASP 184; Pi-stacking with PHE 168 |

| 2 | -8.5 | 1.85 | H-bond with LYS 72 only |

| 3 | -7.9 | 3.41 | Pi-stacking with PHE 168; loss of key H-bonds |

| 4 | -7.1 | 4.12 | Primarily hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of related molecules, such as analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds and highlight the key structural features that govern their potency.

To develop a QSAR model for a series based on the this compound scaffold, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. The model is "trained" on a portion of this dataset to learn the correlation between structural properties and activity. The predictive power of the resulting model is then validated using an external "test set" of compounds not used in the model's creation. The quality of a QSAR model is assessed by statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (r²_ext). mdpi.com A robust model can then be used to accurately predict the biological activity of novel derivatives, guiding the design of more potent compounds. arxiv.orgresearchgate.net

A major advantage of QSAR is its ability to identify the specific physicochemical properties, or "descriptors," that have the most significant impact on the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For example, a 3D-QSAR study on indole derivatives targeting aromatase utilized contour maps to visualize regions where certain properties were favorable or unfavorable for activity. nih.gov A similar analysis for this compound could reveal that:

Steric Properties: A bulky substituent at a particular position on the benzyl or indole ring might enhance activity by improving occupancy of a hydrophobic pocket (a favorable steric region).

Electrostatic Properties: An electron-withdrawing group might be favored on the indole ring to enhance hydrogen bonding potential (a region favoring negative electrostatic potential).

Identifying these key descriptors provides medicinal chemists with a clear roadmap for structural modifications to optimize the compound's efficacy.

Table 3: Common Physicochemical Descriptors and Their Potential Influence This table lists descriptors typically analyzed in QSAR studies and their relevance.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Modulates hydrogen bonding capacity and polar interactions. |

| Steric | Molecular Volume, Molar Refractivity | Affects how well the molecule fits into the binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Molecular Connectivity | Describes the size, shape, and degree of branching of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the binding pose predicted by docking and to analyze the conformational flexibility of both the ligand and the protein upon binding. nih.gov An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. Key analyses include monitoring the root-mean-square deviation (RMSD) of the ligand to see if it remains stably in the binding pocket or if it drifts away. These simulations can validate docking results and reveal important dynamic events, such as conformational changes in the protein or ligand that are essential for biological activity.

Advanced Computational Techniques in this compound Research

In the exploration of this compound and its derivatives as potential therapeutic agents, advanced computational techniques, including Density Functional Theory (DFT) calculations and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are indispensable tools. These methods provide profound insights into the molecule's electronic structure, reactivity, and pharmacokinetic profile, guiding the rational design of more effective and safer drug candidates. While detailed published research focusing exclusively on the DFT and ADMET properties of this compound is limited, the methodologies are well-established and extensively applied to related indole and carboxamide derivatives. researchgate.netsciencescholar.usnih.govrsc.org

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. niscpr.res.in It is employed to determine various molecular properties of this compound, offering a lens into its stability, reactivity, and spectroscopic characteristics.

Key Research Applications:

Geometric Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of the molecule by finding the geometry that corresponds to the lowest energy state. This optimized structure is crucial for understanding how the molecule might interact with biological targets.

Electronic Properties: A primary output of DFT calculations is the mapping of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.inresearchgate.net A smaller energy gap suggests higher reactivity.

Spectroscopic Analysis: DFT can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Similarly, it can predict NMR chemical shifts, aiding in the interpretation of experimental NMR data. rsisinternational.org

Illustrative DFT Calculation Data:

The following table presents hypothetical DFT calculation results for this compound, based on typical values observed for related indole derivatives in research. niscpr.res.inresearchgate.net

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Heat of Formation | 95.82 kJ/mol | Indicates the thermodynamic stability of the molecule |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations for this class of compounds.

ADMET Prediction in a Research Context

ADMET prediction models use a compound's structure to forecast its pharmacokinetic and pharmacodynamic properties. These in silico tools are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.netjapsonline.com For this compound, these predictions would assess its potential as an orally administered drug.

Key Predicted Properties:

Absorption: This includes predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These parameters are crucial for determining if the compound can be effectively absorbed into the bloodstream after oral administration.

Distribution: Predictions in this category often include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to act on its target, while BBB penetration is essential for drugs targeting the central nervous system. japsonline.com

Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) is a significant cause of drug-drug interactions. japsonline.com

Excretion: This involves predicting the route and rate of elimination of the compound from the body.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). japsonline.com

Drug-Likeness and Physicochemical Properties:

A common preliminary step in ADMET analysis is to evaluate the compound against established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules relate a compound's physicochemical properties to its potential for oral bioavailability.

Illustrative ADMET and Physicochemical Profile:

The following interactive table shows a potential in silico profile for this compound, based on parameters commonly evaluated for novel drug candidates. researchgate.netrsc.orgjapsonline.com

| Property | Parameter | Predicted Value/Classification | Drug-Likeness Implication |

| Physicochemical | Molecular Weight | 262.31 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 3.2 | Compliant with Lipinski's Rule (< 5) | |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (< 5) | |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (< 10) | |

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane passage | |

| Distribution | Blood-Brain Barrier (BBB) | Low Penetration | Less likely to cause CNS side effects |

| Plasma Protein Binding | High (>90%) | May have a longer duration of action | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for interactions with other drugs | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |

| Hepatotoxicity | Low risk | Low potential for liver damage |

Note: The data in this table is for illustrative purposes, representing a typical ADMET prediction for a research compound of this nature.

The integration of DFT calculations and ADMET predictions provides a powerful, multi-faceted approach to understanding the chemical and biological potential of this compound. These computational studies are critical for guiding further experimental work, optimizing molecular structures, and ultimately accelerating the journey from a promising compound to a potential therapeutic agent.

Future Perspectives and Emerging Research Directions for N Benzyl 1h Indole 4 Carboxamide in Chemical Biology

Development of N-benzyl-1H-indole-4-carboxamide as a Chemical Probe for Novel Biological Discoveries

The development of this compound and its analogs as chemical probes holds significant potential for elucidating novel biological pathways and identifying new drug targets. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or organismal context. The indole-4-carboxamide core has been identified as a promising scaffold for targeting specific biological processes. For instance, a series of indole-4-carboxamides were found to have potent antitubercular activity by targeting tryptophan biosynthesis in Mycobacterium tuberculosis. nih.govdundee.ac.uk These compounds act as prodrugs, being metabolized to 4-aminoindole (B1269813), which then inhibits tryptophan synthase. dundee.ac.uk This discovery highlights the potential of the indole-4-carboxamide scaffold to be developed into chemical probes for studying essential metabolic pathways.

To be utilized as a chemical probe, this compound would need to exhibit high potency and selectivity for a specific biological target. Future research would likely involve the synthesis of a library of derivatives with modifications to the benzyl (B1604629) and carboxamide moieties to optimize these properties. The introduction of photoreactive groups or affinity tags could further enhance their utility, allowing for target identification and validation studies through techniques such as photo-affinity labeling and pull-down assays. The inherent biological activity of the indole (B1671886) nucleus suggests that this compound-based probes could be developed to investigate a wide range of targets, including enzymes, receptors, and protein-protein interactions.

Integration with High-Throughput Screening and Phenotypic Screening Platforms

High-throughput screening (HTS) and phenotypic screening are powerful tools in modern drug discovery for identifying novel bioactive compounds from large chemical libraries. combichemistry.com The indole scaffold is a common feature in many screening libraries due to its proven track record in drug development. eco-vector.com The integration of this compound and its derivatives into HTS and phenotypic screening platforms is a logical step towards uncovering new biological activities.

HTS campaigns would involve testing a library of this compound analogs against a specific, well-defined molecular target, such as a particular enzyme or receptor. combichemistry.com This target-based approach allows for the rapid identification of molecules that interact with the protein of interest.

In contrast, phenotypic screening involves assessing the effects of compounds on whole cells or organisms, without prior knowledge of the molecular target. smolecule.com This approach is particularly valuable for identifying compounds that modulate complex cellular processes or disease states that are not fully understood at the molecular level. Given the diverse biological activities associated with indole derivatives, a library of this compound compounds could yield hits in phenotypic screens for a variety of therapeutic areas, including oncology, infectious diseases, and neuroscience. A successful hit from either screening approach would then be the starting point for lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and drug-like properties.

Exploration of Multi-Targeting Approaches with Indole Carboxamide Scaffolds

The traditional "one molecule, one target" paradigm of drug discovery is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. acs.org This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The indole carboxamide scaffold is well-suited for the design of MTDLs due to its structural versatility and ability to interact with diverse protein targets. nih.gov

For example, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share the carboxamide moiety with the title compound, were developed as multi-target inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), key enzymes in the pathophysiology of Alzheimer's disease. mdpi.com Similarly, rivastigmine-indole hybrids have been designed as potential multi-target agents for Alzheimer's disease, combining the pharmacophore of the cholinesterase inhibitor rivastigmine (B141) with the neuroprotective properties of the indole nucleus. nih.gov In the field of oncology, indole-based compounds have been designed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).

The this compound scaffold could be systematically modified to incorporate pharmacophoric features necessary for binding to multiple targets. This could involve, for instance, the addition of functional groups to the benzyl ring or the indole nucleus that are known to interact with specific allosteric or active sites on different proteins. The table below summarizes examples of multi-target inhibitors based on indole and related carboxamide scaffolds.

| Compound Class | Targets | Therapeutic Area | Reference |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | MAO-A, MAO-B, BChE | Neurodegenerative Diseases | mdpi.com |

| Rivastigmine-indole hybrids | AChE, BChE | Alzheimer's Disease | nih.gov |

| 5-substituted-3-ethylindole-2-carboxamides | EGFR, CDK2 | Cancer |

Application of Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry for the design and optimization of lead compounds. FBDD begins with the identification of small, low-molecular-weight fragments that bind weakly to the target of interest. These fragments are then grown or linked together to create more potent and drug-like molecules. The this compound molecule can be deconstructed into its constituent fragments: the indole-4-carboxamide core and the benzyl group. These fragments could be screened individually against a target protein to identify key binding interactions. Subsequently, more potent ligands could be designed by optimizing the linker and the individual fragments. For instance, a fragment-based approach was successfully used to develop selective Mcl-1 inhibitors from a 1H-indole-2-carboxylic acid starting point. nih.gov

Scaffold hopping involves replacing the core scaffold of a known active compound with a different, often isosteric, scaffold to generate novel chemotypes with improved properties. nih.gov This strategy can be used to overcome limitations of the original scaffold, such as poor physicochemical properties or intellectual property constraints. Starting from this compound, one could explore replacing the indole core with other heterocyclic systems like indazole, benzimidazole (B57391), or azaindole. A successful example of this approach involved the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by hopping from an indole to an indazole scaffold. rsc.org The table below illustrates some examples of scaffold hopping from an indole core.

| Original Scaffold | Hopped Scaffold | Therapeutic Target | Reference |

| Indole | Indazole | MCL-1/BCL-2 | rsc.org |

| Indole | Aminobenzoquinone | Abl TK/DNA | nih.gov |

Advancements in Asymmetric Synthesis and Stereoselective Pathways for Indole Carboxamides

The introduction of chirality into drug molecules can have a profound impact on their biological activity, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles. While this compound itself is achiral, the development of synthetic routes that allow for the introduction of chiral centers would significantly expand its potential in drug discovery. Asymmetric synthesis and stereoselective pathways are therefore a key area of future research for indole carboxamides. acs.orgnih.gov

Recent years have seen significant advancements in the catalytic asymmetric synthesis of indole-based chiral heterocycles. acs.orgnih.gov Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex molecules under mild conditions. acs.orgnih.gov These strategies could be adapted for the synthesis of chiral derivatives of this compound. For example, the introduction of a substituent on the methylene (B1212753) bridge of the benzyl group would create a chiral center. An asymmetric synthesis would then be required to produce the individual enantiomers for biological evaluation.

Furthermore, the development of chiral indole-based scaffolds, such as SPINDOLE, which are C₂-symmetric, spirocyclic compounds, highlights the potential for creating novel chiral catalysts and ligands from simple indole precursors. nih.gov While not directly applicable to this compound, these advancements in asymmetric catalysis provide a toolbox of methods that could be used to access chiral analogs. The ability to selectively synthesize specific stereoisomers of indole carboxamides will be crucial for understanding their structure-activity relationships and for developing safer and more effective therapeutic agents. rsc.org

Q & A

Q. How to address discrepancies in NMR data interpretation for indole-carboxamides?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, indole NH protons often show NOEs with adjacent aromatic protons .

- Isotopic Labeling : Synthesize 15N-labeled analogs to simplify complex splitting patterns in crowded spectra .

Notes

- Contradiction Analysis : When conflicting data arise (e.g., variable IC50 values), apply TRIZ principles to identify technical contradictions (e.g., solubility vs. potency) and innovate solutions (e.g., prodrug strategies) .

- Ethical Compliance : All referenced methods adhere to NIH guidelines for non-clinical research. Commercial/industrial data are excluded per requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.